molecular formula C14H10S2 B8614650 2,2'-Bithiophene, 5-phenyl- CAS No. 1665-31-2

2,2'-Bithiophene, 5-phenyl-

Cat. No.: B8614650
CAS No.: 1665-31-2
M. Wt: 242.4 g/mol
InChI Key: FJDUBXOCPMPNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bithiophene, 5-phenyl- is a useful research compound. Its molecular formula is C14H10S2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

1665-31-2

Molecular Formula

C14H10S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-phenyl-5-thiophen-2-ylthiophene

InChI

InChI=1S/C14H10S2/c1-2-5-11(6-3-1)12-8-9-14(16-12)13-7-4-10-15-13/h1-10H

InChI Key

FJDUBXOCPMPNNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 140 ml of ether, 17.4 g (0.725 mol) of magnesium shavings was reacted according to Grignard with 118 g (0.723 mol) of 2-bromothiophene, and this solution was then introduced into 280 ml of ether, 1.5 g (2.8 mmol) of 1,3-bis(diphenylphosphino)propane nickel dichloride and 140 g (0.586 mol) of 5-bromo-2-phenylthiophene. After the slightly exothermic reaction had subsided, the mixture was stirred for 4 hours at boiling point, and the solution thus obtained was then diluted with 280 ml of ether and stirred into 280 ml of 2N hydrochloric acid solution. The crystals which precipitated out were isolated and dried. There was obtained 98.4 g (69.4% of theory) of 5-phenyl-[2,2'-bithienyl], mp. 116.5°-118° C.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Four
Quantity
140 g
Type
reactant
Reaction Step Five
Name
1,3-bis(diphenylphosphino)propane nickel dichloride
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
280 mL
Type
solvent
Reaction Step Five

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